2-mercapto-1,3,4-thiadiazole

Vue d'ensemble

Description

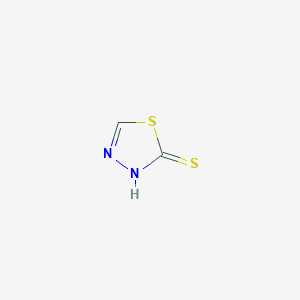

1,3,4-Thiadiazole-2(3H)-thione, also known as 1,3,4-Thiadiazole-2(3H)-thione, is a useful research compound. Its molecular formula is C2H2N2S2 and its molecular weight is 118.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,4-Thiadiazole-2(3H)-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184817. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,4-Thiadiazole-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Thiadiazole-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intermédiaire pharmaceutique

Le 2-mercapto-1,3,4-thiadiazole est utilisé comme intermédiaire pharmaceutique . Cela signifie qu’il est utilisé dans la production de divers médicaments pharmaceutiques.

Fonctionnalisation

Une étude sur la fonctionnalisation du 2-mercapto-5-méthyl-1,3,4-thiadiazole a été réalisée, aboutissant à deux séries de produits : les 2-(ω-haloalkylthio)thiadiazoles et les bis-thiadiazoles symétriques, avec des longueurs de chaînes variables . Cela montre le potentiel du composé dans la création d’une variété de structures chimiques.

Activités biologiques

Le motif 1,3,4-thiadiazole, qui est présent dans le this compound, sert de sous-unité structurale dans de nombreux produits présentant des activités biologiques remarquables . Il s’agit notamment d’activités anticancéreuses, antimicrobiennes et antiépileptiques .

Ligands pour les complexes métalliques

Les dérivés du 1,3,4-thiadiazole ont également été utilisés comme ligands pour les complexes métalliques . Cela suggère que le this compound pourrait potentiellement être utilisé dans cette application.

Composants de colorants azoïques

Les dérivés du 1,3,4-thiadiazole ont été utilisés comme composants de colorants azoïques . Cela indique que le this compound pourrait potentiellement être utilisé dans la fabrication de colorants.

Additifs pour lubrifiants

Des dérivés du 1,3,4-thiadiazole ont été utilisés comme additifs pour lubrifiants . Cela suggère que le this compound pourrait potentiellement améliorer les performances des lubrifiants.

Nano-adsorbant pour les ions de métaux lourds

Un nouveau nano-adsorbant, le poly-2-mercapto-1,3,4-thiadiazole (PTT), a été synthétisé et utilisé pour adsorber sélectivement les ions mercure et argent des solutions aqueuses . Cela montre le potentiel du this compound dans la rémédiation environnementale.

Résines chélatrices

Des dérivés du 1,3,4-thiadiazole ont été utilisés dans des résines chélatrices . Cela suggère que le this compound pourrait potentiellement être utilisé dans cette application.

Mécanisme D'action

Target of Action

2-Mercapto-1,3,4-thiadiazole, also known as 1,3,4-thiadiazole-2-thiol, is a versatile compound that interacts with various targets. It has been found to serve as a ligand for transition metal ions due to the existence of thiol and thione tautomeric forms . This implies that this compound can coordinate in different styles .

Mode of Action

The mode of action of this compound is largely dependent on its targets. For instance, when it acts as a ligand for transition metal ions, it forms complexes with these ions . In one study, two novel complexes were obtained by the reaction of this compound with mercury (II) chloride . The crystal structures show that each mercury (II) is coordinated with two chloride anions and two exocyclic sulfur atoms of two adjacent 2-Mercapto-1,3,4-thiadiazoles .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its wide range of targets. For instance, it has been used in the synthesis of various compounds, yielding products like 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles . These products have potential applications in various fields, including organic chemistry .

Result of Action

The result of the action of this compound is largely dependent on its targets and the environmental context. For instance, when it forms complexes with transition metal ions, it can lead to the formation of 2D supramolecular architectures . Moreover, its derivatives have been found to exhibit remarkable biological activities, such as anticancer, antimicrobial, and antiepileptic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of complexes with transition metal ions can be influenced by factors such as the presence of other ions and the pH of the solution

Activité Biologique

1,3,4-Thiadiazole-2(3H)-thione is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article provides an overview of its pharmacological potential, focusing on anticancer properties, antimicrobial effects, and other therapeutic applications.

Overview of 1,3,4-Thiadiazole-2(3H)-thione

The 1,3,4-thiadiazole ring system is recognized for its structural versatility and ability to mimic other bioactive compounds. The presence of sulfur in the thiadiazole core enhances lipophilicity, facilitating cellular penetration and interaction with biological targets. This compound has been extensively studied for its potential in drug development across various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives. For instance:

- Cytotoxicity Studies : A study synthesized new derivatives and evaluated their cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 0.74 to 10.0 μg/mL against these cell lines .

- Mechanism of Action : The mechanism underlying the anticancer activity often involves the inhibition of key molecular targets such as kinases. For example, a derivative was shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selectivity against Bcr-Abl positive K562 cells .

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 1 | HCT-116 | 3.29 | Kinase inhibition |

| Compound 2 | MCF-7 | 10.0 | Apoptosis induction |

| Compound 3 | H460 | 10.0 | Tubulin polymerization |

Antimicrobial Activity

1,3,4-Thiadiazole derivatives also exhibit significant antimicrobial properties:

- Broad Spectrum : Research indicates that these compounds possess activity against various pathogens including bacteria and fungi. For instance, derivatives synthesized through cyclization with thiosemicarbazide demonstrated prominent antimicrobial activity .

- Specific Inhibition : Certain derivatives showed high efficacy against specific bacterial strains with minimal inhibitory concentrations (MIC) in the low micromolar range. This suggests potential for development as antimicrobial agents .

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | E. coli | 5 | Bactericidal |

| Compound B | S. aureus | 10 | Bacteriostatic |

| Compound C | C. albicans | 15 | Antifungal |

Other Therapeutic Applications

In addition to anticancer and antimicrobial activities, 1,3,4-thiadiazole derivatives have been investigated for other pharmacological effects:

- Anti-inflammatory : Studies have shown that these compounds can inhibit inflammatory responses in vitro and in vivo models . The anti-inflammatory activity is attributed to their ability to stabilize erythrocyte membranes and inhibit proteinase enzymes.

- Antidiabetic and Analgesic Effects : Some derivatives have demonstrated potential in managing diabetes by modulating glucose metabolism and exhibiting analgesic properties through central nervous system pathways .

Case Studies

Several case studies have documented the successful application of 1,3,4-thiadiazole derivatives in preclinical models:

- Case Study on Cancer Treatment : A derivative was tested in vivo on tumor-bearing mice, showing a significant reduction in tumor size compared to controls. The study suggested that the compound's mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : A clinical isolate study revealed that certain thiadiazole derivatives effectively inhibited resistant strains of bacteria that were previously difficult to treat with conventional antibiotics .

Propriétés

IUPAC Name |

3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAMDELLBBZOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066399 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18686-82-3 | |

| Record name | 1,3,4-Thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18686-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18686-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.